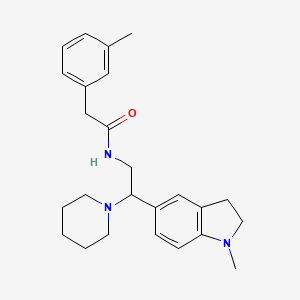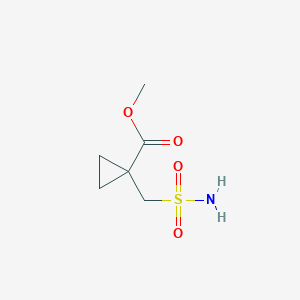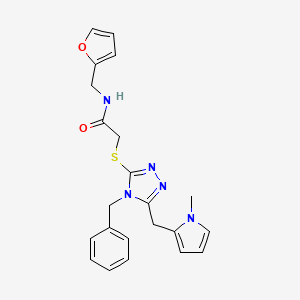
8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Allylamino-1,3-dimethyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used to treat gout and hyperuricemia. Allopurinol has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
A study by Chłoń-Rzepa et al. (2013) investigated a series of 8-aminoalkyl derivatives of purine-2,6-dione, including compounds with allyl substituents, for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. This research identified compounds displaying anxiolytic and antidepressant properties, highlighting the therapeutic potential of these derivatives in treating psychiatric disorders. Specifically, certain derivatives exhibited antidepressant-like effects and anxiolytic-like activity, pointing towards the benefit of mixed 5-HT receptor ligands over specific receptor-targeted agents. This study opens avenues for designing new ligands with enhanced psychotropic effects by modifying the allyl substituent in the purine-2,6-dione structure (Chłoń-Rzepa et al., 2013).
Photochemistry in Synthesis of Derivatives
Research conducted by Han et al. (2008) explored the synthesis of novel derivatives of pentoxifylline, including 1-allyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, through photolysis. This work demonstrates the versatility of photochemical reactions in generating new compounds that could potentially offer unique biological properties or serve as intermediates in the synthesis of pharmacologically relevant molecules (Han, Bonnet, & Van Der Westhuizen, 2008).
Unusual Reactions in Synthetic Chemistry
The study by Khaliullin et al. (2020) described an unexpected reaction pathway during the synthesis of 8-bromo-substituted purine-2,6-diones, leading to 8-dimethylamino derivatives. This finding is significant for synthetic chemistry, illustrating how variations in reaction conditions can result in the formation of unexpected products, potentially with novel biological activities (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)19(5)15(22)18(12)4/h6,10H,1,7-9H2,2-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLIZZHAAXPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(3-methylbutyl)-8-(prop-2-enylamino)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

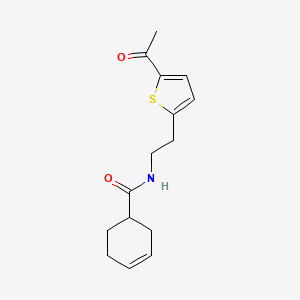
![5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2798779.png)
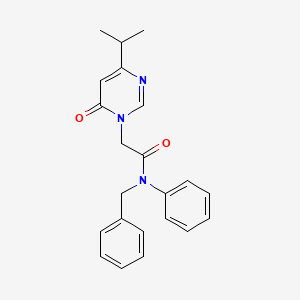
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2798783.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2798785.png)
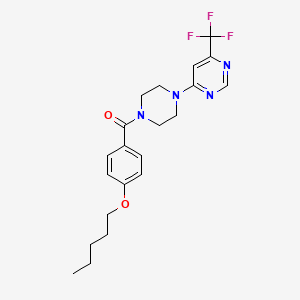
![(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B2798789.png)
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2798792.png)
